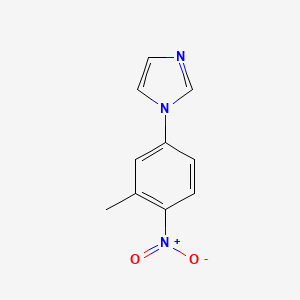

1-(3-Methyl-4-nitrophenyl)-1H-imidazole

概要

説明

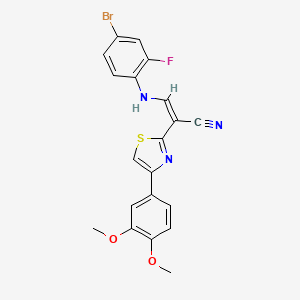

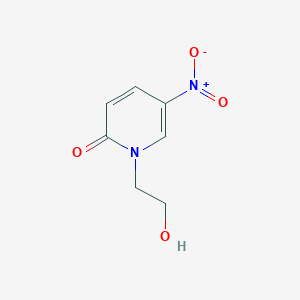

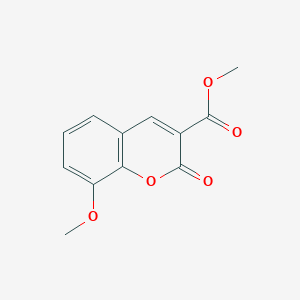

The compound “1-(3-Methyl-4-nitrophenyl)-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a phenyl ring, which is a six-membered aromatic ring, substituted with a methyl and a nitro group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring and the substituted phenyl ring. The presence of the nitro group (-NO2) would introduce a significant amount of electron-withdrawing character, which could affect the reactivity of the molecule .Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure. The presence of the nitro group in this compound could make it relatively polar, and the aromatic rings could contribute to its stability .科学的研究の応用

Enzyme Inhibition and Synthesis

1-(3-Methyl-4-nitrophenyl)-1H-imidazole has been studied in various scientific contexts. Notably, a derivative, 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), demonstrates a significant inhibitory effect on aldehyde dehydrogenase, an enzyme crucial in alcohol metabolism (Klink, Pachler, & Gottschlich, 1985).

H3-Receptor Histamine Antagonism

Research also explores the application of [(4-Nitrophenyl)X]alkyl]imidazole isosteres as potent H3-receptor histamine antagonists. These compounds have shown promising results in both in vitro and in vivo settings for potential drug development (Ganellin et al., 1996).

Chemical Kinetics and Reactions

Studies on the kinetics of ester imidazolysis in benzene involve imidazole derivatives like 1-methyl and 4-methyl derivatives. These investigations provide insights into the reaction mechanisms and molecular interactions of these compounds (Rivetti & Tonellato, 1977).

Antibacterial Properties

A series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives synthesized and evaluated for antibacterial activity against various microorganisms have shown significant effectiveness, particularly against Gram-positive bacteria (Letafat et al., 2008).

Antimicrobial Applications

The synthesis of novel imidazoles and their screening as antimicrobial agents has been a focus in research, highlighting the broad applications of imidazole drugs in clinical medicine (Narwal et al., 2012).

Structural Analysis

Detailed structural comparisons between methylated and unmethylated nitrophenyl lophines, which include derivatives of 1H-imidazole, offer insights into molecular conformations and intermolecular interactions crucial for understanding the chemical properties of these compounds (Yanover & Kaftory, 2009).

NMR Studies

NMR chemical shift and methylation studies of 4-Nitroimidazole provide valuable information on the chemical shifts and electronic structures of nitroimidazole compounds, crucial in pharmaceutical research (Backler et al., 2020).

Catalysis in Synthesis

Research on one-pot synthesis methods for nonacidic anti-inflammatory and analgesic agents, involving imidazole derivatives, contributes to the development of efficient pharmaceutical synthesis processes (Odasso & Toja, 1983).

Synthesis of Vinyl-Substituted Derivatives

The synthesis and antimicrobial activity of vinyl-substituted 2-nitroimidazoles are explored, indicating the potential of these compounds in antimicrobial applications (Cavalleri, Volpe, & Arioli, 1977).

Nano Particle Precursors

Imidazole derivatives are also being considered as organic precursors for the synthesis of zinc oxide nanoparticles, highlighting their application in materials science (Padhy et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

1-(3-methyl-4-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-6-9(12-5-4-11-7-12)2-3-10(8)13(14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTUDPOPONCSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=CN=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

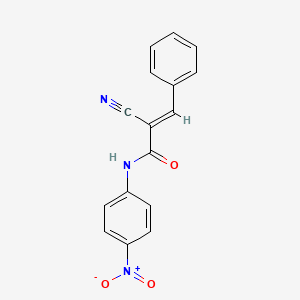

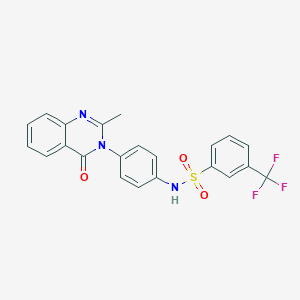

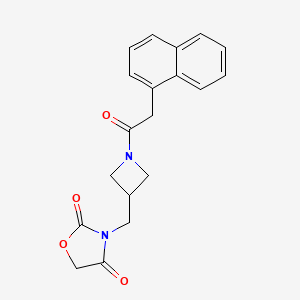

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3014538.png)

amino}cyclobutan-1-ol](/img/structure/B3014539.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3014542.png)

![Tert-butyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B3014550.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B3014554.png)

![2-(4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B3014556.png)

![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B3014559.png)